C5H13ClN2O2
L-Ornithine hydrochloride
CAS No.: 3184-13-2
Cat. No.: VC21538040
Molecular Formula: C5H12N2O2.ClH
C5H13ClN2O2
Molecular Weight: 168.62 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3184-13-2 |
---|---|
Molecular Formula | C5H12N2O2.ClH C5H13ClN2O2 |
Molecular Weight | 168.62 g/mol |
IUPAC Name | (2S)-2,5-diaminopentanoic acid;hydrochloride |
Standard InChI | InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1 |
Standard InChI Key | GGTYBZJRPHEQDG-WCCKRBBISA-N |
Isomeric SMILES | C(C[C@@H](C(=O)O)N)CN.Cl |
SMILES | C(CC(C(=O)O)N)CN.Cl |
Canonical SMILES | C(CC(C(=O)O)N)CN.Cl |
Melting Point | 140 °C |
Chemical Structure and Properties
Chemical Identification
L-Ornithine hydrochloride is characterized by specific chemical properties that define its structure and behavior in various conditions:
Parameter | Information |
---|---|
Chemical Formula | C5H13ClN2O2 |
CAS Number | 3184-13-2 |
EC Number | 221-678-6 |
Molecular Weight | 168.62 g/mol |
Synonyms | L-ORNITHINE HCL, L-ORNITHINE MONOHYDROCHLORIDE, ORNITHINE HCL |
InChIKey | GGTYBZJRPHEQDG-WCCKRBBISA-N |
The molecular structure consists of L-ornithine with an attached hydrochloride group, which enhances its stability and solubility compared to the free amino acid form .
Physical Properties
In its physical form, L-Ornithine hydrochloride presents distinct characteristics important for its applications in research and supplementation:
Property | Value |
---|---|
Physical Form | White crystalline powder |
Odor | Mild green bark aroma |
Melting Point | 245°C (decomposition) |
Optical Rotation | [α]20/D +23.0±0.5°, c = 5% in 5 M HCl |
Density | 1.57 |
Bulk Density | 470 kg/m³ |
pH | 5.0-6.0 (25°C, 1M in H₂O) |
Solubility | Water: 543 mg/ml at 20°C; also soluble in alcohol |
LogP | -4.22 |
These physical properties facilitate its incorporation into various pharmaceutical formulations and dietary supplements .
Spectral Characteristics
Spectral analysis provides essential data for identification and quality assessment of L-ornithine hydrochloride:
Spectral Type | Characteristics |
---|---|
UV Absorption | λmax: 260 nm, Amax: 0.06; λ: 280 nm, Amax: 0.06 |
NMR | Available for both ¹H and ¹³C spectra |
IR | FTIR and ATR-IR spectra documented |
Raman | Spectra available |
Biochemical Functions
Physiological Effects
Research has identified several physiological effects of L-ornithine:
L-Ornithine enhances the efficiency of energy consumption and promotes ammonia excretion, potentially decreasing exercise-induced physical fatigue in clinical settings . This property makes it valuable for applications related to exercise performance and recovery.
When combined with L-aspartate, L-ornithine demonstrates hepatoprotective properties, decreasing symptoms of hepatic encephalopathy associated with liver cirrhosis . This effect likely results from improved ammonia clearance and reduced neurotoxicity.
L-Ornithine also appears to modulate the intake of food as an acute satiety signal in the neonatal chick brain, suggesting potential roles in appetite regulation .
Clinical Research
Effects on Stress and Sleep
Research has demonstrated promising effects of L-ornithine hydrochloride on stress markers and sleep quality:
A randomized controlled trial examined the effects of L-ornithine supplementation (400 mg/day) over 8 weeks in 52 healthy Japanese adults who reported mild stress and fatigue. Researchers measured serum cortisol and dehydroepiandrosterone-sulphate (DHEA-S) levels, along with perceived mood and sleep quality using standardized instruments .
Results revealed:
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Significantly decreased serum cortisol levels in the L-ornithine group compared to placebo
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Reduced cortisol/DHEA-S ratio in the L-ornithine group
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Decreased anger scores and improved perceived sleep quality in participants receiving L-ornithine
These findings suggest potential applications for L-ornithine hydrochloride in stress management and sleep improvement protocols, even at relatively modest doses.
Manufacturing and Purification
Production Methods
L-Ornithine hydrochloride can be produced through various methods to ensure pharmaceutical-grade quality:
The compound can be synthesized chemically or isolated from natural sources. Historically, isolation from chicken excreta has been documented as a production method .
Purification Techniques
Several purification approaches are employed to achieve high-purity L-ornithine hydrochloride:
Common purification methods include:
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Crystallization from water by adding 4 volumes of ethanol
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Drying in a vacuum desiccator over fused calcium chloride
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Recrystallization techniques to remove potential impurities such as citrulline, arginine, and D-ornithine
Quality control typically involves spectral analysis, chromatographic purity assessment, optical rotation testing, and analysis of potential contaminants.
Applications
Dietary Supplementation
L-Ornithine hydrochloride has found applications in dietary supplements targeting various physiological functions:
The compound is classified for use in food additives and cosmetics . Its use in supplements typically leverages its roles in:
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Supporting liver function and ammonia metabolism
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Enhancing exercise performance and reducing fatigue
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Improving stress response and sleep quality
Supplement formulations may contain L-ornithine hydrochloride alone or in combination with other compounds that synergize with its metabolic functions.
Research Applications
As a biochemical agent, L-ornithine hydrochloride serves important functions in research settings:
The compound is valuable for investigating:
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Urea cycle metabolism and disorders
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Amino acid biochemistry
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Polyamine synthesis pathways
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Stress response mechanisms
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Sleep physiology
These research applications continue to expand our understanding of L-ornithine's roles in human physiology.
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